molecular formula C14H17NO3 B2561452 1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1706439-43-1

1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid

Cat. No. B2561452
M. Wt: 247.294
InChI Key: JWQWGPZERWVXLN-UHFFFAOYSA-N
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Description


The compound “1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It is similar to “1-(4-Amino-phenyl)-cyclobutanecarboxylic acid”, which has a molecular weight of 191.232.



Synthesis Analysis


The synthesis of this compound is not well-documented in the literature. However, the synthesis of similar compounds often involves complex organic reactions3. For instance, the synthesis of compounds with a benzothiazepin scaffold was achieved through a joint experimental and computational effort3.



Molecular Structure Analysis



Chemical Reactions Analysis


The chemical reactions involving this compound are not well-documented in the literature. However, similar compounds have been involved in reactions such as protodeboronation of alkyl boronic esters5.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not well-documented in the literature. However, similar compounds such as “1-(4-Amino-phenyl)-cyclobutanecarboxylic acid” are off-white solids2.


Scientific Research Applications

Structure and Conformation Analysis

Research on structurally similar compounds such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has been conducted to determine their structure and conformation. X-ray diffraction methods revealed the puckered nature of the cyclobutane ring and the influence of substituents on bond lengths, providing foundational knowledge for understanding the physical and chemical behavior of cyclobutane derivatives in various environments (Reisner et al., 1983).

Photodimerization Studies

The photodimerization behaviors of certain benzoic acids and their esters, including the formation of cyclobutane derivatives through a topochemical process, have been extensively studied. These findings highlight the potential of cyclobutane-containing compounds in photoreactive applications, offering pathways to novel materials and chemical synthesis strategies (Hasegawa et al., 1985).

Polymerization and Material Science

Cyclobutane derivatives have shown significant promise in polymer science. The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, for example, have demonstrated that these compounds can be polymerized under various conditions to produce materials with high molecular weights and excellent thermal stability. This suggests applications in creating new polymer materials with specific mechanical and thermal properties (Drujon et al., 1993).

Synthesis of Amino Acid Derivatives

The synthesis of aromatic amino acid derivatives with conformational restrictions has been explored for their application in NMR labeling and peptide research. These derivatives are synthesized through multi-step processes and have been incorporated into peptides without disrupting their conformation, illustrating their utility in biochemical studies and drug design (Tkachenko et al., 2014).

Advances in Organic Synthesis

Research on cyclobutane-containing compounds has also advanced synthetic methodologies, enabling the selective synthesis of complex molecules. This includes the development of reactions that form cyclobutane rings, which are crucial for constructing molecules with potential pharmacological activity or for studying biological mechanisms (Gauzy et al., 2004).

Safety And Hazards


The safety and hazards associated with this compound are not well-documented in the literature. However, similar compounds such as phenol are considered hazardous and can cause harm if swallowed7.


Future Directions


The future directions for the study and application of this compound are not well-documented in the literature. However, similar compounds are being studied for their potential applications in various fields89.


properties

IUPAC Name

1-[4-(propanoylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-12(16)15-11-6-4-10(5-7-11)14(13(17)18)8-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQWGPZERWVXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid

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